molecular formula C16H27N3O3S2 B5522762 (4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-[(3-methylthiophen-2-yl)methyl]-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-sulfonamide

(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-[(3-methylthiophen-2-yl)methyl]-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-sulfonamide

Cat. No.: B5522762
M. Wt: 373.5 g/mol
InChI Key: VASRRHWDKWXVRO-GDBMZVCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-[(3-methylthiophen-2-yl)methyl]-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-sulfonamide is a complex organic compound with a unique structure that includes a naphthyridine core, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-[(3-methylthiophen-2-yl)methyl]-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the naphthyridine core, the introduction of the thiophene ring, and the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-[(3-methylthiophen-2-yl)methyl]-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-[(3-methylthiophen-2-yl)methyl]-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-[(3-methylthiophen-2-yl)methyl]-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-[(3-methylthiophen-2-yl)methyl]-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-sulfonamide is unique due to its combination of a naphthyridine core, a thiophene ring, and a sulfonamide group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-[(3-methylthiophen-2-yl)methyl]-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3S2/c1-13-4-9-23-15(13)12-18-7-5-16(20)6-8-19(11-14(16)10-18)24(21,22)17(2)3/h4,9,14,20H,5-8,10-12H2,1-3H3/t14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASRRHWDKWXVRO-GDBMZVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCC3(CCN(CC3C2)S(=O)(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)CN2CC[C@]3(CCN(C[C@H]3C2)S(=O)(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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